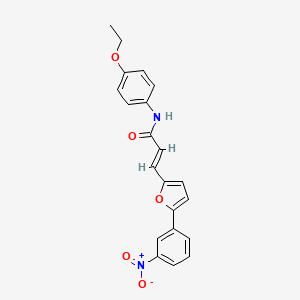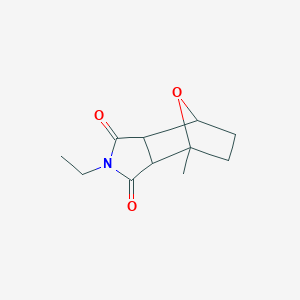
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a bromophenyl group, an azo linkage, and a morpholine ring, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 4-(2,6-dimethylmorpholino)aniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under controlled conditions. The use of automated systems for temperature and pH control is common to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine involves its interaction with biological molecules through the azo linkage. The compound can undergo reduction in biological systems to form amines, which can then interact with various enzymes and proteins. The bromophenyl group may also contribute to its binding affinity with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenylazo)aniline: Lacks the morpholine ring, making it less versatile.
4-(4-(4-Chlorophenylazo)phenyl)-2,6-dimethylmorpholine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(4-(4-Methylphenylazo)phenyl)-2,6-dimethylmorpholine: Contains a methyl group instead of bromine, affecting its chemical behavior.
Uniqueness
4-(4-(4-Bromophenylazo)phenyl)-2,6-dimethylmorpholine is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of the azo linkage and the morpholine ring also contributes to its distinct chemical and physical properties.
Propiedades
Número CAS |
195451-71-9 |
|---|---|
Fórmula molecular |
C18H20BrN3O |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)phenyl]diazene |
InChI |
InChI=1S/C18H20BrN3O/c1-13-11-22(12-14(2)23-13)18-9-7-17(8-10-18)21-20-16-5-3-15(19)4-6-16/h3-10,13-14H,11-12H2,1-2H3 |
Clave InChI |
IWGLIGZYIZOBGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



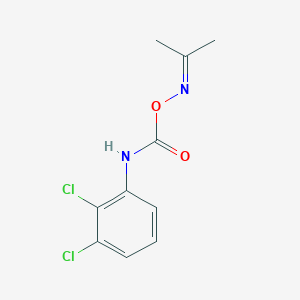
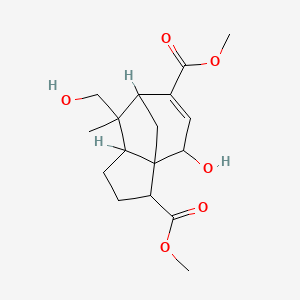
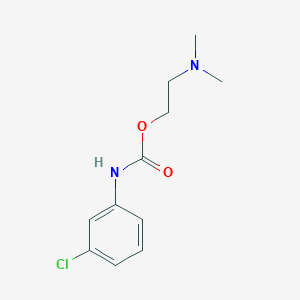
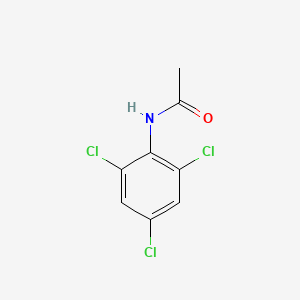
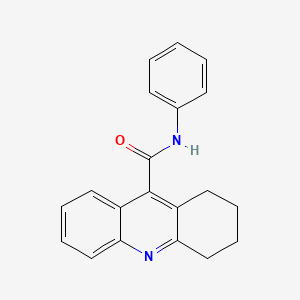
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)

